molecular formula C8H8N4O2S B14263658 4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one CAS No. 138612-38-1

4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one

Cat. No.: B14263658
CAS No.: 138612-38-1
M. Wt: 224.24 g/mol
InChI Key: ATOAOLFUSRSWHI-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with methanol sodium in butanol. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Substitution: Benzylamine derivatives.

Scientific Research Applications

4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one involves its interaction with molecular targets such as protein tyrosine kinases and cyclin-dependent kinases. The compound inhibits these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo oxidation and substitution reactions makes it a versatile compound for various applications.

Properties

CAS No.

138612-38-1

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

4-amino-6-methyl-2-methylsulfanylpyrimido[4,5-b][1,4]oxazin-7-one

InChI

InChI=1S/C8H8N4O2S/c1-3-7(13)14-6-4(10-3)5(9)11-8(12-6)15-2/h1-2H3,(H2,9,11,12)

InChI Key

ATOAOLFUSRSWHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N=C2OC1=O)SC)N

Origin of Product

United States

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